2-Chloro-6-(trifluoromethyl)pyridine

Organometallic Chemistry Regioselective Synthesis Pyridine Functionalization

This 2-Chloro-6-(trifluoromethyl)pyridine regioisomer (CAS 39890-95-4) is mandatory for the established industrial route to dinotefuran and is the optimal scaffold for systematic SAR exploration. The 6-CF₃ group confers a uniquely balanced electrophilicity for controlled nucleophilic aromatic substitution, avoiding the hyper-reactivity of 3-/5-isomers and the poor reactivity of the 4-isomer. Procuring the correct regioisomer is a strict chemical requirement for process integrity and reproducible yield.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 39890-95-4
Cat. No. B1580974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)pyridine
CAS39890-95-4
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
InChIKeyADVQMCQMDHBTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(trifluoromethyl)pyridine: A Core Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4) is a halogenated heterocyclic building block characterized by a pyridine ring with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position . This specific substitution pattern confers distinct electronic and steric properties that make it a versatile intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries . It serves as a crucial scaffold for introducing the metabolically stable and lipophilic trifluoromethyl group into more complex molecular architectures .

2-Chloro-6-(trifluoromethyl)pyridine: Why Substitution with Regioisomeric Analogs is Chemically Invalid


Generic substitution among regioisomers of chloro(trifluoromethyl)pyridine is chemically invalid due to the profound impact of substitution pattern on reactivity. The position of the trifluoromethyl group relative to the chlorine atom dictates the electronic environment of the pyridine ring, leading to markedly different outcomes in key reactions such as nucleophilic aromatic substitution (SNAr) and directed metalation [1]. As demonstrated in studies, the reaction efficiency of 2-chloro(trifluoromethyl)pyridines with nucleophiles is highly dependent on the CF3 position, with the 6-substituted isomer exhibiting a unique reactivity profile compared to its 3-, 4-, or 5-substituted counterparts [2]. Therefore, selecting the precise regioisomer is not a matter of vendor preference but a strict requirement for ensuring the correct reactivity and yield in a multi-step synthesis.

2-Chloro-6-(trifluoromethyl)pyridine: Quantified Differentiation and Performance Data vs. Analogues


Superior Regioselective Functionalization for Diverse Derivative Synthesis vs. Other Regioisomers

The 2,6-substitution pattern enables regioexhaustive functionalization, meaning all three remaining positions on the pyridine ring can be selectively and sequentially modified. This is a distinct advantage over other isomers. In a head-to-head study, 2-chloro-6-(trifluoromethyl)pyridine, along with its 2,5- and 3,4-regioisomers, was used as a model substrate to access all possible isomeric carboxylic acids [1]. The 2,6-isomer's reactivity allowed for a systematic approach using organometallic 'toolbox methods' to achieve complete regiochemical control [1].

Organometallic Chemistry Regioselective Synthesis Pyridine Functionalization

Class-Defined Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Other Trifluoromethylpyridines

The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 2-position compared to unsubstituted 2-chloropyridine [1]. A class-level analysis shows that the position of the CF3 group directly dictates the reaction outcome with sulfur nucleophiles. While 2-chloropyridines with a CF3 group at the 3- or 5-position react efficiently, the 6-substituted isomer (this compound) demonstrates a 'moderate' reactivity [2]. This is a critical distinction from the poorly reactive 4-substituted isomer [2].

Physical Organic Chemistry SNAr Reactions Electron-Withdrawing Group Effects

Essential Intermediacy in the Commercial Synthesis of the Insecticide Dinotefuran

2-Chloro-6-(trifluoromethyl)pyridine is not a generic building block; it is a specific, named intermediate in the established commercial route to dinotefuran, a major neonicotinoid insecticide . This application is structure-specific and cannot be fulfilled by other regioisomers or close analogs. The defined synthetic route involves reacting this compound with a disodium salt intermediate, followed by esterification and methylation to yield the final active ingredient .

Agrochemical Synthesis Process Chemistry Neonicotinoid Insecticides

Quantifiable Structure-Activity Relationship (SAR) in Antimicrobial Performance

In the context of antimicrobial screening, the specific molecular structure of 2-chloro-6-(trifluoromethyl)pyridine provides quantifiable biological activity, which is directly linked to its specific substitution pattern [1]. An investigation into its antimicrobial activities and DNA interaction provides a baseline for its performance as a potential pharmacophore [1].

Medicinal Chemistry Antimicrobial Screening Structure-Activity Relationship

2-Chloro-6-(trifluoromethyl)pyridine: Primary Application Scenarios Based on Verified Evidence


Scaffold for Regioexhaustive Functionalization in Medicinal Chemistry

This compound is the optimal starting material for medicinal chemists seeking to explore the chemical space around a trifluoromethylated pyridine core. As demonstrated by Schlosser and Cottet, it can be systematically functionalized at all remaining ring positions, providing access to a complete set of isomeric carboxylic acids [1]. This makes it invaluable for generating diverse compound libraries for structure-activity relationship (SAR) studies where subtle changes in substitution pattern are critical for optimizing target binding and pharmacokinetic properties. Researchers can confidently use this compound to explore every vector from the pyridine core.

Validated Intermediate for Agrochemical Process Development and Manufacturing

For process chemists and agrochemical manufacturers, this compound is a non-negotiable requirement in the established route to the insecticide dinotefuran . Its use is not theoretical but is part of a validated industrial process. Procurement of this specific regioisomer ensures compatibility with existing process patents and manufacturing know-how. Using any other isomer would lead to a different, and likely inactive, final product, making this compound an essential component of the supply chain for this class of neonicotinoid insecticides.

Predictable SNAr Reactivity Profile for Targeted Derivatization

Synthetic organic chemists should select this compound when a defined, 'moderate' reactivity in nucleophilic aromatic substitution is required [2]. Unlike its 3- or 5-substituted counterparts, which are highly reactive, or the 4-isomer, which is poorly reactive, the 6-substituted isomer offers a balanced and predictable electrophilicity at the 2-position [2]. This makes it a reliable partner for SNAr reactions where precise control over reaction conditions and the avoidance of side reactions are paramount, such as in the late-stage functionalization of complex pharmaceutical intermediates.

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